2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

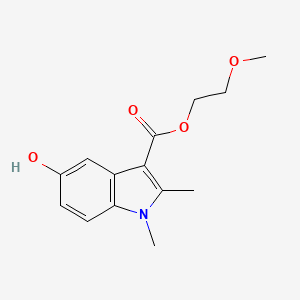

This compound, also known as (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride , is a chemical with the CAS Number: 1208893-73-5 . It has a molecular weight of 213.08 .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, often involves the use of N-Fluoropyridinium salts as efficient precursors . These can be prepared in good yields by the reaction of the corresponding pyridine with F2/N2 in the presence of a strong acid .Molecular Structure Analysis

The molecular formula of this compound is C7H11Cl2FN2 . The InChI key, which is a unique identifier for chemical substances, for this compound is BKLMFAZXPZQITJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyridines containing leaving groups (Hal, R3N+, SO2R, NO2) in position 2 are often used as starting materials for the preparation of 2-fluoropyridines in nucleophilic substitution reactions . Typical nucleophiles are fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, such as 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride, are of great interest due to their unique physical, chemical, and biological properties. They are less reactive than their chlorinated and brominated analogues and have reduced basicity . The compound can be used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines .

Imaging Agents for Biological Applications

The compound can be used in the synthesis of 18 F-substituted pyridines, which are of special interest as potential imaging agents for various biological applications .

Agricultural Applications

Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . The compound can be used in the development of new agricultural products with improved physical, biological, and environmental properties .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The compound can be used in the development of new pharmaceuticals with improved properties .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The compound can be used in the development of new anti-fibrotic drugs .

Synthesis of Novel Heterocyclic Compounds

The compound can be used in the construction of novel heterocyclic compound libraries with potential biological activities . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry .

Safety and Hazards

The safety information available indicates that this compound is a potential hazard. The GHS pictograms indicate a warning (GHS07) . The hazard statements associated with this compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Propriétés

IUPAC Name |

2-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2.2ClH/c1-9(2,6-11)8-4-3-7(10)5-12-8;;/h3-5H,6,11H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNVAUBXKXDMAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC=C(C=C1)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid](/img/structure/B2393741.png)

![NCGC00380384-01_C21H26O7_(2E,4E)-6-{[(5R,9aS,9bS)-9b-Hydroxy-6,6,9a-trimethyl-1-oxo-1,3,5,5a,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5-yl]oxy}-6-oxo-2,4-hexadienoic acid](/img/structure/B2393743.png)

![(Z)-2-(3-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2393744.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2393749.png)

![2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2393750.png)

![(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2393754.png)

![N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2393757.png)

![ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2393760.png)

![N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2393763.png)